Naphazoline

Beschreibung

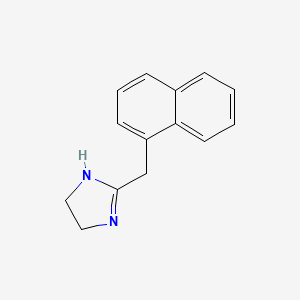

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2/c1-2-7-13-11(4-1)5-3-6-12(13)10-14-15-8-9-16-14/h1-7H,8-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNIIGCLFLJGOGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)CC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

550-99-2 (mono-hydrochloride) | |

| Record name | Naphazoline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000835314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3048449 | |

| Record name | Naphazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Naphazoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015656 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

835-31-4 | |

| Record name | Naphazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=835-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphazoline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000835314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphazoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06711 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Naphazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPHAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H231GF11BV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Naphazoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015656 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Naphazoline's Interaction with Alpha-Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of naphazoline, a potent sympathomimetic amine, on alpha-adrenergic receptors. This compound is widely utilized as a vasoconstrictor in over-the-counter ophthalmic and nasal decongestant preparations. Its therapeutic effects are mediated through direct agonism at both α1 and α2-adrenergic receptors. This document details the molecular signaling pathways, summarizes key quantitative pharmacological data, and outlines the experimental protocols used to characterize these interactions.

Core Mechanism of Action

This compound functions as a direct-acting agonist at both α1 and α2-adrenergic receptors, which are members of the G-protein coupled receptor (GPCR) superfamily. Its interaction with these receptors on vascular smooth muscle cells is the primary mechanism behind its vasoconstrictive effects.

Alpha-1 Adrenergic Receptor Activation

Upon binding to α1-adrenergic receptors, which are coupled to Gq proteins, this compound initiates a signaling cascade that leads to vasoconstriction. The activation of the Gq protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the contraction of smooth muscle cells and subsequent narrowing of blood vessels.

Alpha-2 Adrenergic Receptor Activation

This compound also demonstrates significant activity at α2-adrenergic receptors. These receptors are primarily coupled to Gi proteins. Activation of the Gi protein inhibits the enzyme adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). In vascular smooth muscle, this reduction in cAMP can contribute to vasoconstriction. Furthermore, presynaptic α2-receptors in the nervous system act as autoreceptors, and their activation by agonists like this compound can inhibit the release of norepinephrine, creating a negative feedback loop. Systemically, activation of central α2-receptors can lead to effects such as sedation and a decrease in blood pressure.

Data Presentation: Quantitative Pharmacology

The following tables summarize the available quantitative data for this compound's interaction with alpha-adrenergic receptor subtypes. The data is primarily derived from studies on human cloned receptors to ensure relevance for drug development.

| Receptor Subtype | Ligand | Assay Type | Value | Species | Reference |

| α2A-Adrenergic | This compound | Binding Affinity (Ki) | 21 nM | Human | [Not Available] |

| Alpha-Adrenergic | This compound | Functional Potency (pD2) | 6.46 | Rabbit | [1] |

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and a representative experimental workflow.

Experimental Protocols

The characterization of this compound's activity at adrenergic receptors relies on a suite of established in vitro pharmacological assays. Below are detailed methodologies for key experiments.

Radioligand Competition Binding Assay (for Ki Determination)

This assay quantifies the affinity of this compound for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand of known affinity.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for α1 and α2-adrenergic receptor subtypes.

Materials:

-

Cell Membranes: Membranes prepared from cell lines (e.g., HEK-293, CHO) stably expressing a single human adrenergic receptor subtype (e.g., α1A, α2A).

-

Radioligand:

-

For α1 subtypes: [³H]prazosin.

-

For α2 subtypes: [³H]RX821002 or [³H]rauwolscine.

-

-

Unlabeled Ligand: this compound hydrochloride.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., phentolamine for α1, yohimbine for α2).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Filtration System: Glass fiber filters (e.g., GF/C) and a cell harvester.

-

Scintillation Counter and scintillation fluid.

Methodology:

-

Membrane Preparation: Homogenize cells in ice-cold lysis buffer and isolate the membrane fraction via differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membranes + Radioligand + Assay Buffer.

-

Non-specific Binding: Membranes + Radioligand + Non-specific Binding Control.

-

Competition Binding: Membranes + Radioligand + varying concentrations of this compound (typically 10-12 concentrations spanning a wide range, e.g., 10⁻¹¹ to 10⁻⁴ M).

-

-

Incubation: Add the prepared membranes (e.g., 20-50 µg protein/well), a fixed concentration of radioligand (typically at or near its Kd value), and the competing ligands to the wells. Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound ligand.

-

Quantification: Place the filters into scintillation vials, add scintillation fluid, and quantify the amount of radioactivity on each filter using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Functional Assay: Intracellular Calcium Mobilization (for α1-AR Activity)

This assay measures the functional consequence of α1-adrenergic receptor activation by detecting the increase in intracellular calcium concentration.

Objective: To determine the potency (EC50) and efficacy of this compound in activating α1-adrenergic receptors.

Materials:

-

Cell Line: Adherent cells (e.g., CHO-K1, HEK-293) stably expressing the human α1-adrenergic receptor subtype of interest.

-

Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM, Fura-2 AM, or a no-wash kit like the FLIPR Calcium Assay Kit.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Probenecid: An anion-exchange transport inhibitor to prevent dye leakage from the cells (optional, but recommended).

-

Fluorescence Plate Reader: An instrument capable of kinetic reading with automated liquid handling, such as a FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.

Methodology:

-

Cell Plating: Seed the cells into black-walled, clear-bottom 96- or 384-well microplates and culture overnight to form a confluent monolayer.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye in assay buffer (with probenecid if used).

-

Remove the culture medium from the cells and add the dye loading buffer to each well.

-

Incubate the plate for 60-90 minutes at 37°C, 5% CO2, to allow the dye to enter the cells and be de-esterified into its active, calcium-sensitive form. Do not wash the cells after loading if using a no-wash kit.

-

-

Compound Plate Preparation: Prepare a separate plate containing serial dilutions of this compound at a higher concentration (e.g., 5x final) in assay buffer.

-

Measurement:

-

Place both the cell plate and the compound plate into the fluorescence plate reader.

-

Set the instrument to record a baseline fluorescence reading for several seconds.

-

Program the instrument to automatically add the this compound solutions from the compound plate to the cell plate.

-

Continue to record the fluorescence signal kinetically for 1-3 minutes to capture the rapid increase in intracellular calcium.

-

-

Data Analysis:

-

The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

-

Plot the response against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximal effect).

-

Functional Assay: cAMP Measurement (for α2-AR Activity)

This assay measures the inhibition of adenylyl cyclase activity, a hallmark of Gi-coupled receptor activation, by quantifying changes in intracellular cAMP levels.

Objective: To determine the potency (IC50) and efficacy of this compound in inhibiting adenylyl cyclase via α2-adrenergic receptors.

Materials:

-

Cell Line: Cells (e.g., CHO-K1) stably expressing the human α2-adrenergic receptor subtype of interest.

-

Adenylyl Cyclase Stimulator: Forskolin.

-

Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent the degradation of cAMP.

-

cAMP Detection Kit: A competitive immunoassay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen, or ELISA-based kit.

-

Lysis Buffer: As provided in the detection kit.

Methodology:

-

Cell Stimulation:

-

Harvest and resuspend the cells in stimulation buffer containing a PDE inhibitor.

-

Aliquot the cell suspension into a 96- or 384-well plate.

-

Add serial dilutions of this compound to the wells and pre-incubate for a short period (e.g., 15-30 minutes).

-

Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and induce cAMP production.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

-

Cell Lysis: Add the lysis buffer provided in the detection kit to each well to release the intracellular cAMP.

-

cAMP Detection (HTRF Example):

-

Add the HTRF detection reagents (e.g., a cAMP-d2 acceptor and an anti-cAMP cryptate donor) to the cell lysates.

-

Incubate the plate at room temperature for 60 minutes to allow the competitive binding reaction to reach equilibrium.

-

-

Measurement: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).

-

Data Analysis:

-

Calculate the HTRF ratio (e.g., Emission at 665nm / Emission at 620nm * 10,000).

-

The HTRF ratio is inversely proportional to the amount of cAMP produced.

-

Plot the HTRF ratio against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response (variable slope) curve to determine the IC50, the concentration of this compound that causes 50% of the maximal inhibition of forskolin-stimulated cAMP production.

-

References

Naphazoline's Dichotomy: A Technical Guide to its Alpha-1 and Alpha-2 Adrenergic Receptor Binding Affinity

For Immediate Release

This technical guide provides a comprehensive analysis of the binding affinity of naphazoline for alpha-1 (α1) and alpha-2 (α2) adrenergic receptors. Designed for researchers, scientists, and drug development professionals, this document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways to facilitate a deeper understanding of this compound's pharmacological profile.

Executive Summary

This compound is a sympathomimetic agent widely utilized as a vasoconstrictor in over-the-counter ophthalmic and nasal decongestant preparations.[1] Its therapeutic effects are mediated through its interaction with adrenergic receptors. While it is known to be a mixed α1 and α2-adrenergic receptor agonist, a detailed, comparative quantitative analysis of its binding affinity for these two receptor classes is crucial for a complete understanding of its mechanism of action and potential for off-target effects.[1] This guide reveals a notable disparity in the available binding data, with quantitative metrics for α2 receptors being more readily available than for their α1 counterparts.

Quantitative Binding Affinity of this compound

The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, typically expressed in terms of the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity.

A review of the scientific literature provides a specific binding affinity value for this compound at the human α2A-adrenergic receptor.

| Receptor Subtype | Ligand | Ki (nM) | Species |

| Alpha-2A Adrenergic Receptor | This compound | 21 | Human |

Table 1: Quantitative Binding Affinity of this compound for the Alpha-2A Adrenergic Receptor.

Notably, a comprehensive search of published literature did not yield specific Ki, Kd, or IC50 values for the binding of this compound to any of the α1-adrenergic receptor subtypes (α1A, α1B, and α1D). While this compound is acknowledged as an α1-adrenergic receptor agonist, the precise binding affinities remain to be quantitatively characterized and published in peer-reviewed journals.[2] This data gap highlights an area for future research to fully elucidate the complete receptor interaction profile of this widely used compound.

Experimental Protocols: Radioligand Binding Assay

The determination of ligand binding affinity is predominantly achieved through radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and its receptor.[3] A typical experimental workflow for a competition binding assay to determine the Ki of a test compound like this compound is detailed below.

General Protocol for Competition Radioligand Binding Assay

This protocol provides a generalized framework that can be adapted for assessing the binding of this compound to both α1 and α2-adrenergic receptors.

1. Membrane Preparation:

-

Tissues or cells expressing the target adrenergic receptor subtype (e.g., cells recombinantly expressing human α1A or α2A receptors) are homogenized in a cold lysis buffer.

-

The homogenate is subjected to centrifugation to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

Protein concentration of the membrane preparation is determined using a standard protein assay.

2. Competition Binding Assay:

-

A fixed concentration of a high-affinity radioligand specific for the receptor subtype of interest is used. For α1 receptors, a common radioligand is [3H]prazosin. For α2 receptors, [3H]rauwolscine or [3H]yohimbine are frequently employed.

-

The membrane preparation is incubated with the radioligand in the presence of increasing concentrations of the unlabeled competitor ligand (this compound).

-

The incubation is carried out at a specific temperature and for a duration sufficient to reach binding equilibrium.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a known, non-radioactive antagonist for the target receptor.

3. Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

4. Quantification and Data Analysis:

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration, generating a sigmoidal competition curve.

-

The IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) is determined from this curve.

-

The Ki value for the competitor is then calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([L]/Kd))

where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

Experimental workflow for a competition radioligand binding assay.

Signaling Pathways

The physiological effects of this compound are dictated by the distinct downstream signaling cascades initiated by the activation of α1 and α2-adrenergic receptors.

Alpha-1 Adrenergic Receptor Signaling

Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins.[4] Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), leading to the phosphorylation of various downstream effector proteins. This cascade ultimately results in physiological responses such as smooth muscle contraction.[5]

Alpha-1 adrenergic receptor signaling pathway.

Alpha-2 Adrenergic Receptor Signaling

Alpha-2 adrenergic receptors, in contrast, are coupled to Gi/o proteins.[6] Agonist binding to α2 receptors leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[6] This reduction in cAMP levels leads to decreased activation of protein kinase A (PKA). Furthermore, the βγ subunits of the activated Gi/o protein can directly modulate the activity of other effector proteins, such as ion channels. A key presynaptic function of α2 receptors is the inhibition of norepinephrine release from sympathetic nerve terminals, which serves as a negative feedback mechanism.[6]

Alpha-2 adrenergic receptor signaling pathway.

Conclusion

This compound functions as an agonist at both α1 and α2-adrenergic receptors, initiating distinct downstream signaling cascades that mediate its therapeutic effects. While its binding affinity for the α2A-adrenergic receptor has been quantified, there is a conspicuous absence of corresponding data for the α1-adrenergic receptor subtypes in the public domain. This knowledge gap underscores the need for further research to fully characterize the receptor pharmacology of this compound. A comprehensive understanding of its complete binding profile is essential for optimizing its therapeutic applications and minimizing potential adverse effects. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals engaged in the study of adrenergic receptor pharmacology.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Ten commercial antibodies for alpha-1-adrenergic receptor subtypes are nonspecific - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to In Vitro Studies on Naphazoline-Induced Vasoconstriction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro methodologies used to study Naphazoline-induced vasoconstriction. It includes detailed experimental protocols, quantitative data on receptor binding and functional responses, and a thorough examination of the underlying cellular signaling pathways. This document is intended to serve as a core resource for researchers and professionals involved in cardiovascular pharmacology and drug development.

Introduction to this compound

This compound is a sympathomimetic amine and an imidazole derivative widely recognized for its vasoconstrictive properties.[1] It is a common active ingredient in over-the-counter nasal decongestants and ophthalmic solutions designed to relieve redness.[1][2] The primary mechanism of action for this compound is the stimulation of alpha-adrenergic receptors on vascular smooth muscle cells, leading to a narrowing of the blood vessels and a subsequent reduction in blood flow and congestion.[2]

Quantitative Data: Receptor Binding and Functional Potency

The interaction of this compound with its molecular targets, the alpha-adrenergic receptors, and its functional effect on vascular tissue have been quantified in various in vitro studies. This section summarizes the key quantitative parameters, providing a basis for understanding the drug's potency and selectivity.

Adrenergic Receptor Binding Affinity

The affinity of this compound for different subtypes of alpha-adrenergic receptors is a critical determinant of its pharmacological profile. The dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding interaction. This compound exhibits a notable selectivity for the α2-adrenergic receptor subtype over the α1 subtype.[3]

| Receptor Subtype | Ki (nM) | -log(Ki) |

| α1-Adrenergic Receptor | Data Not Available | 7.92 (EC50)[4] |

| α2A-Adrenergic Receptor | 21[1] | 7.68[4] |

| α2B-Adrenergic Receptor | 407[4] | 6.39[4] |

| α2C-Adrenergic Receptor | 407[4] | 6.39[4] |

Table 1: Binding Affinity (Ki) and Functional Potency (EC50) of this compound at Adrenergic Receptor Subtypes. The EC50 value for the α1 receptor is a measure of functional potency, not binding affinity.

Vasoconstriction Potency and Efficacy

| Parameter | Value | Tissue Preparation |

| EC50 | Requires Experimental Determination | e.g., Isolated Rat Aorta |

| Emax (% of KCl-induced contraction) | Requires Experimental Determination | e.g., Isolated Rat Aorta |

Table 2: Parameters for Quantifying this compound-Induced Vasoconstriction in vitro.

Experimental Protocols for In Vitro Vasoconstriction Studies

The isolated aortic ring assay is a standard and robust method for investigating the vasoactive properties of compounds like this compound.[5] The following protocol provides a detailed methodology for conducting such an experiment.

Preparation of Isolated Aortic Rings

-

Animal Model: Adult male Wistar rats are commonly used for these studies.[6]

-

Aorta Excision: The rat is euthanized, and the thoracic aorta is carefully excised and placed in cold, oxygenated physiological salt solution (PSS).[5]

-

Cleaning and Sectioning: The aorta is cleaned of adherent connective and fatty tissues. It is then cut into rings of approximately 3-4 mm in width.[5]

-

Endothelium Removal (Optional): To study the direct effect on smooth muscle, the endothelium can be removed by gently rubbing the intimal surface of the ring.[5]

Isometric Tension Recording

-

Mounting: Each aortic ring is mounted between two stainless steel hooks in an organ bath containing PSS.[5]

-

Organ Bath Conditions: The PSS is maintained at 37°C and continuously bubbled with a mixture of 95% O2 and 5% CO2 to maintain a physiological pH.[5]

-

Tension Application: An optimal resting tension is applied to the rings (typically 1.5-2.0 g) and allowed to equilibrate for at least 60 minutes.[3]

-

Viability and Contractility Check: The viability of the rings is assessed by inducing a contraction with a high concentration of potassium chloride (KCl, e.g., 60-80 mM). The presence of a functional endothelium can be confirmed by observing relaxation in response to acetylcholine in pre-contracted rings.[3]

Cumulative Concentration-Response Curve for this compound

-

Pre-contraction (for relaxation studies): If studying vasodilation, the aortic rings are first pre-contracted with an agonist like phenylephrine. For vasoconstriction studies, this step is omitted.

-

Cumulative Addition of this compound: this compound is added to the organ bath in a cumulative manner, with each subsequent concentration being added only after the response to the previous one has stabilized. A typical concentration range would be from 1 nM to 100 µM.

-

Data Acquisition: The isometric tension is continuously recorded using a force transducer connected to a data acquisition system.

-

Data Analysis: The contractile response to each concentration of this compound is measured and expressed as a percentage of the maximal contraction induced by KCl. A concentration-response curve is then plotted, and the EC50 and Emax values are determined using non-linear regression analysis.[7][8]

Signaling Pathways of this compound-Induced Vasoconstriction

This compound elicits vasoconstriction through the activation of two main G-protein coupled receptor (GPCR) signaling pathways, corresponding to its activity at α1 and α2-adrenergic receptors.

α1-Adrenergic Receptor Signaling Pathway

The activation of α1-adrenergic receptors by this compound initiates a signaling cascade mediated by the Gq family of G-proteins. This pathway ultimately leads to an increase in intracellular calcium concentration, the key trigger for smooth muscle contraction.

Caption: α1-Adrenergic receptor signaling cascade.

α2-Adrenergic Receptor Signaling Pathway

This compound's agonism at α2-adrenergic receptors triggers a distinct signaling pathway mediated by the Gi family of G-proteins. This pathway leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP), and consequently, smooth muscle contraction.

Caption: α2-Adrenergic receptor signaling cascade.

Experimental Workflow Overview

The following diagram illustrates the typical workflow for an in vitro study of this compound-induced vasoconstriction.

Caption: Workflow for in vitro vasoconstriction assay.

Conclusion

This technical guide has detailed the in vitro methodologies for studying this compound-induced vasoconstriction, presenting key quantitative data and outlining the underlying signaling pathways. The provided experimental protocols for isolated aortic ring assays offer a robust framework for obtaining critical parameters such as EC50 and Emax. A thorough understanding of these in vitro techniques is essential for the continued investigation of this compound's pharmacological properties and for the development of novel vasoactive drugs. Future research should aim to fill the gaps in the publicly available quantitative data, particularly concerning the binding affinity of this compound for the α1-adrenergic receptor and specific dose-response characteristics in various vascular beds.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. selleckchem.com [selleckchem.com]

- 3. dovepress.com [dovepress.com]

- 4. The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reprocell.com [reprocell.com]

- 6. Effects of ranolazine on vasomotor responses of rat aortic rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Naphazoline: A Technical Guide to Receptor Selectivity and Downstream Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphazoline is a sympathomimetic amine widely utilized as a topical vasoconstrictor in ophthalmic and nasal preparations. Its therapeutic effects are primarily mediated through its interaction with adrenergic and imidazoline receptors. A comprehensive understanding of its receptor selectivity and the subsequent downstream signaling cascades is crucial for optimizing its clinical application and for the development of novel therapeutics with improved target specificity. This technical guide provides an in-depth analysis of this compound's receptor binding profile, the intricate signaling pathways it modulates, and the experimental methodologies employed to elucidate these interactions.

This compound Receptor Selectivity

This compound exhibits a distinct binding profile, acting as an agonist at both α-adrenergic and imidazoline receptors. Its activity is not uniform across these receptor subtypes, demonstrating a degree of selectivity that dictates its pharmacological effects.

Quantitative Analysis of Receptor Affinity

The binding affinity of this compound to its target receptors is a critical determinant of its potency and potential for off-target effects. The affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Binding Affinity (Ki) | pKi | Notes |

| α-Adrenergic Receptors | |||

| α (general) | ~60.3 nM | 7.22 | General affinity for alpha-adrenoceptors. |

| α1 | Inferred to be ~42 nM | - | Potency is approximately half that for α2 receptors. |

| α2A | 21 nM[1] | - | Demonstrates significant affinity for the α2A subtype. |

| Imidazoline Receptors | |||

| I1 | - | - | This compound is a known agonist, but specific Ki values are not readily available in the literature. Its action at I1 receptors is considered significant. |

| I2 | Moderate Affinity | - | This compound demonstrates affinity for I2 sites, with a potency similar to idazoxan and clonidine. |

Note: The Ki value for α (general) was converted from a -logED50 of 7.22. The Ki for α1 is inferred from reports of a 2:1 activity ratio for α2:α1 receptors.

Downstream Signaling Pathways

The physiological effects of this compound are a direct consequence of the activation of specific intracellular signaling cascades upon receptor binding. The pathways engaged are dependent on the G-protein coupled to the respective receptor subtype.

α1-Adrenergic Receptor Signaling

Activation of α1-adrenergic receptors by this compound initiates a signaling cascade mediated by the Gq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which then phosphorylates a variety of cellular proteins, leading to a physiological response, most notably vasoconstriction in the case of this compound.

α2-Adrenergic Receptor Signaling

This compound's agonism at α2-adrenergic receptors triggers a distinct signaling pathway mediated by the Gi/o family of G-proteins.[2] The primary effector of this pathway is adenylyl cyclase. Upon activation by this compound, the α-subunit of the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of various downstream proteins, resulting in cellular responses such as the inhibition of neurotransmitter release and vasoconstriction.

I1-Imidazoline Receptor Signaling

The signaling pathway for I1-imidazoline receptors is less characterized than that of the adrenergic receptors but is known to be distinct. Evidence suggests that I1 receptors are not coupled to the classical adenylyl cyclase or phospholipase C pathways. Instead, activation of I1 receptors by this compound is thought to engage a signaling cascade involving the hydrolysis of choline phospholipids, leading to the generation of second messengers such as diacylglycerol (DAG), arachidonic acid, and eicosanoids. This pathway may share similarities with that of neurocytokine receptors.

Experimental Protocols

The characterization of this compound's receptor selectivity and downstream signaling relies on a variety of in vitro assays. The following are detailed methodologies for key experiments.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for a specific receptor subtype.

Objective: To determine the concentration of this compound that inhibits the binding of a known radiolabeled ligand to its receptor by 50% (IC50), from which the Ki can be calculated.

Materials:

-

Cell membranes expressing the target receptor (e.g., α1-adrenergic, α2-adrenergic, or I1-imidazoline receptors).

-

Radiolabeled ligand with high affinity and specificity for the target receptor (e.g., [3H]-Prazosin for α1, [3H]-Rauwolscine for α2, [3H]-Clonidine for I1).

-

Unlabeled this compound hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

Glass fiber filters.

-

Scintillation cocktail.

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

A fixed volume of cell membrane preparation.

-

A fixed concentration of the radiolabeled ligand (typically at or below its Kd value).

-

Increasing concentrations of unlabeled this compound (spanning a wide range, e.g., 10^-12 M to 10^-4 M).

-

For determining non-specific binding, a high concentration of a known unlabeled ligand for the target receptor is added instead of this compound.

-

For determining total binding, only the radioligand and membranes are added.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

References

The Cellular and Molecular Effects of Naphazoline on Vascular Smooth Muscle: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphazoline is a sympathomimetic amine widely utilized for its vasoconstrictive properties, primarily in ophthalmic and nasal decongestant formulations. Its therapeutic effect is mediated by its action on vascular smooth muscle, leading to a reduction in blood flow and alleviation of congestion. This technical guide provides a comprehensive overview of the cellular and molecular mechanisms underlying this compound's effects on vascular smooth muscle cells (VSMCs). We delve into its interaction with adrenergic receptors, the subsequent intracellular signaling cascades, and the key experimental methodologies used to elucidate these pathways. This document is intended to be a resource for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound's pharmacology at the cellular and molecular level.

Introduction

This compound is an imidazole derivative that functions as a potent α-adrenergic receptor agonist.[1] Its primary clinical application is as a topical vasoconstrictor to reduce swelling and congestion in the nasal passages and to alleviate redness of the eyes.[2] These effects are a direct consequence of its ability to induce contraction of vascular smooth muscle in the arterioles of the target tissues.[1][2] Understanding the precise cellular and molecular events initiated by this compound is crucial for optimizing its therapeutic use and for the development of novel, more selective vasoconstrictive agents. This guide will explore the intricate signaling pathways activated by this compound in VSMCs, present available quantitative data on its activity, and detail the experimental protocols used to study these effects.

Mechanism of Action: Adrenergic Receptor Activation

This compound exerts its physiological effects by binding to and activating α-adrenergic receptors on the surface of vascular smooth muscle cells.[1][2] It is characterized as a mixed α1/α2 adrenergic receptor agonist, with a binding affinity of approximately 2:1 for α2 over α1 receptors.[3][4]

Alpha-1 Adrenergic Receptor Signaling

The primary pathway for this compound-induced vasoconstriction in vascular smooth muscle is through the activation of α1-adrenergic receptors.[3][5] These receptors are G-protein coupled receptors (GPCRs) linked to the Gq family of G-proteins.[6] The binding of this compound to the α1-adrenergic receptor initiates a conformational change in the receptor, leading to the activation of the associated Gq protein.

The activated Gq protein, in turn, stimulates the membrane-bound enzyme phospholipase C (PLC).[6] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]

-

Inositol 1,4,5-trisphosphate (IP3): IP3 is a small, water-soluble molecule that diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum (SR), the main intracellular calcium store in VSMCs. This binding triggers the opening of calcium channels and the release of Ca2+ from the SR into the cytosol, leading to a rapid increase in intracellular calcium concentration ([Ca2+]i).[7]

-

Diacylglycerol (DAG): DAG remains in the cell membrane and, along with the increased intracellular calcium, activates protein kinase C (PKC).[8] Activated PKC can then phosphorylate a variety of downstream targets, contributing to the sustained phase of muscle contraction.

The elevation of intracellular calcium is the primary trigger for VSMC contraction. Calcium ions bind to calmodulin, and the resulting Ca2+-calmodulin complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the regulatory light chain of myosin, which enables the interaction between myosin and actin filaments, leading to cross-bridge cycling and smooth muscle contraction.[9]

Alpha-2 Adrenergic Receptor Signaling

While this compound has a higher affinity for α2-adrenergic receptors, its role in direct vasoconstriction is more complex and can be location-dependent.[3] Alpha-2 adrenergic receptors are typically coupled to the Gi family of G-proteins.[10] Activation of Gi proteins inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels can contribute to vasoconstriction by reducing the activity of protein kinase A (PKA), which normally promotes relaxation. However, the predominant effect of this compound on vascular tone is attributed to its α1-adrenergic activity.

Quantitative Data

The following tables summarize the available quantitative data on the interaction of this compound with adrenergic receptors and its functional effects on vascular smooth muscle.

| Parameter | Receptor Subtype | Value | Organism/System | Reference(s) |

| Binding Affinity (Ki) | α2A-Adrenergic Receptor | 21 nM | Human | [8] |

| Relative Binding Affinity | α2:α1 | ~2:1 | Not Specified | [3][4] |

Table 1: this compound Adrenergic Receptor Binding Affinities

| Parameter | Value | Conditions | Reference(s) |

| EC50 | 63 nM | Not Specified | [8] |

Table 2: Functional Potency of this compound

Note: The provided EC50 value lacks specific experimental details such as the tissue, species, and specific endpoint measured. Further research is needed to contextualize this value fully.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the cellular and molecular effects of this compound on vascular smooth muscle.

Isometric Tension Recording in Isolated Vascular Rings

This protocol is used to measure the contractile response of isolated blood vessels to this compound.

Materials:

-

Isolated segments of arteries (e.g., rat thoracic aorta, mesenteric artery)

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 11.1 glucose)

-

Organ baths with aeration (95% O2, 5% CO2) and temperature control (37°C)

-

Isometric force transducers and data acquisition system

-

This compound hydrochloride stock solution

-

Other pharmacological agents as required (e.g., phenylephrine, potassium chloride)

Procedure:

-

Euthanize the animal according to approved protocols and carefully dissect the desired artery.

-

Place the artery in ice-cold Krebs-Henseleit solution and clean off adhering connective tissue.

-

Cut the artery into rings of 2-4 mm in length. The endothelium may be removed by gently rubbing the intimal surface with a fine wire if studying direct smooth muscle effects.

-

Suspend the vascular rings between two L-shaped stainless steel hooks in the organ baths containing Krebs-Henseleit solution, aerated with 95% O2 and 5% CO2 at 37°C.

-

Connect the upper hook to an isometric force transducer.

-

Apply a resting tension to the rings (e.g., 1-2 g for rat aorta) and allow them to equilibrate for 60-90 minutes, with solution changes every 15-20 minutes.

-

To assess the viability of the tissue, contract the rings with a high concentration of potassium chloride (e.g., 60-80 mM).

-

After washing out the KCl and allowing the tension to return to baseline, a cumulative concentration-response curve to this compound can be generated by adding increasing concentrations of the drug to the organ bath at set intervals.

-

Record the developed tension at each concentration.

-

Data can be expressed as a percentage of the maximal contraction induced by KCl.

Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 AM

This protocol allows for the real-time measurement of changes in intracellular calcium concentration in cultured vascular smooth muscle cells following stimulation with this compound.

Materials:

-

Cultured vascular smooth muscle cells (e.g., primary rat aortic smooth muscle cells or a cell line like A7r5)

-

Fura-2 AM (acetoxymethyl ester) fluorescent dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Fluorescence microscopy system with dual-wavelength excitation (340 nm and 380 nm) and an emission filter around 510 nm, or a fluorescence plate reader.

-

This compound hydrochloride stock solution

Procedure:

-

Culture VSMCs on glass coverslips or in clear-bottomed microplates suitable for fluorescence imaging.

-

Prepare a Fura-2 AM loading solution. A typical concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.

-

Wash the cells once with HBSS.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark.

-

Mount the coverslip onto the microscope stage or place the microplate in the reader.

-

Record a baseline fluorescence ratio (F340/F380) for a few minutes.

-

Add this compound at the desired concentration to the cells and continue recording the fluorescence ratio to observe the change in intracellular calcium.

-

The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

Western Blotting for Phosphorylated Proteins (e.g., Phospho-PKC)

This protocol is used to detect the phosphorylation and therefore activation of specific signaling proteins, such as Protein Kinase C (PKC), in response to this compound.

Materials:

-

Cultured vascular smooth muscle cells

-

This compound hydrochloride

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-PKC and anti-total-PKC)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Culture VSMCs to near confluence in multi-well plates.

-

Treat the cells with this compound at the desired concentration and for various time points.

-

Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-PKC) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

The membrane can be stripped and re-probed with an antibody against the total protein to normalize for loading.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: this compound's α1-adrenergic signaling pathway in vascular smooth muscle.

Caption: Workflow for isometric tension recording of vasoconstriction.

Caption: Workflow for intracellular calcium imaging with Fura-2 AM.

Conclusion

This compound is a potent α-adrenergic agonist that induces vasoconstriction in vascular smooth muscle primarily through the activation of α1-adrenergic receptors. This action initiates a well-defined signaling cascade involving Gq proteins, phospholipase C, and the second messengers IP3 and DAG, culminating in an increase in intracellular calcium and the activation of protein kinase C. The resulting phosphorylation of myosin light chain leads to smooth muscle contraction. The experimental protocols detailed in this guide provide robust methods for quantifying the functional responses and elucidating the molecular signaling events associated with this compound's effects. A thorough understanding of these cellular and molecular mechanisms is fundamental for the rational use of this compound in clinical practice and for the development of future therapeutics targeting the adrenergic system in vascular smooth muscle.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Unleashing the Power of this compound Hydrochloride: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]

- 3. dovepress.com [dovepress.com]

- 4. Over-the-Counter Ocular Decongestants in the United States – Mechanisms of Action and Clinical Utility for Management of Ocular Redness - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis of α1A-adrenergic receptor activation and recognition by an extracellular nanobody - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. alpha-Adrenoceptors in the ventricular myocardium: clonidine, this compound and methoxamine as partial alpha-agonists exerting a competitive dualism in action to phenylephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound-induced suppression of aqueous humor pressure and flow: involvement of central and peripheral alpha(2)/I(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Naphazoline's Interaction with G-Protein Coupled Receptors

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular interactions between Naphazoline and its primary G-protein coupled receptor (GPCR) targets. It includes a summary of its pharmacological action, quantitative interaction data, detailed signaling pathways, and standardized experimental protocols for studying these interactions.

Introduction to this compound and GPCRs

This compound is a sympathomimetic amine and an imidazoline derivative, widely utilized as a vasoconstrictor in over-the-counter ophthalmic and nasal decongestant preparations.[1][2][3] Its therapeutic effects are mediated through its interaction with G-protein coupled receptors (GPCRs), the largest family of cell surface receptors and a major target class for approved drugs.[4][5][6] this compound primarily functions as an agonist at α-adrenergic receptors, triggering physiological responses such as the constriction of arterioles, which leads to reduced tissue congestion and redness.[1][2][7]

Understanding the specifics of this compound's engagement with GPCR subtypes and the subsequent intracellular signaling cascades is critical for pharmacology research and the development of more selective therapeutic agents.

Pharmacology and Quantitative Data

This compound acts as a non-selective agonist for α-adrenergic receptors, with activity at both α1 and α2 subtypes.[3][7] This dual agonism dictates its overall pharmacological profile.

-

α1-Adrenergic Receptors (α1-AR): Activation of these receptors on vascular smooth muscle cells leads to vasoconstriction.[1][8] This action is responsible for this compound's decongestant effects. The α1-AR family couples to Gq/11 proteins.[8][9]

-

α2-Adrenergic Receptors (α2-AR): Activation of presynaptic α2-ARs inhibits the release of norepinephrine, serving as a negative feedback mechanism.[10] Postsynaptically, α2-AR activation can also contribute to vasoconstriction. These receptors couple to Gi/o proteins.[10][11][12]

The following table summarizes the available quantitative data for this compound's interaction with its GPCR targets. Affinity is often reported as pD2 (the negative logarithm of the EC50), while potency is given by the EC50 value (the concentration required to elicit 50% of the maximal response).[13][14]

| Target Receptor | Parameter | Value | Species | Assay/Tissue | Reference |

| α-Adrenergic Receptors | pD2 | ~6.3 | Rabbit | Papillary Muscle (Inotropic Effect) | [15] |

| α1A-Adrenergic Receptor | EC50 | 63 nM | Human | Not Specified | [7] |

Note: Quantitative data for this compound is limited in publicly accessible literature. The pD2 value suggests a slightly lower affinity than clonidine in the cited study.[15] Further targeted studies are required to establish definitive Ki (inhibitor constant) and subtype-specific EC50 values.

Intracellular Signaling Pathways

This compound's agonism at α1 and α2 adrenergic receptors initiates two distinct G-protein-mediated signaling cascades.

α1-Adrenergic Receptor Signaling (Gq Pathway)

Upon this compound binding, the α1-AR activates the heterotrimeric G-protein Gq.[8][16] The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+).[8][17] The combination of elevated intracellular Ca2+ and DAG activates Protein Kinase C (PKC), leading to the phosphorylation of downstream targets and culminating in smooth muscle contraction.[8]

Caption: this compound-induced α1-AR Gq signaling pathway.

α2-Adrenergic Receptor Signaling (Gi Pathway)

Activation of the α2-AR by this compound engages the inhibitory G-protein, Gi.[10][12] The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase (AC). This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). Reduced cAMP levels result in decreased activity of Protein Kinase A (PKA), which alters the phosphorylation state of various cellular proteins. In presynaptic neurons, this pathway inhibits further release of norepinephrine.[10]

Caption: this compound-induced α2-AR Gi signaling pathway.

Key Experimental Protocols

The characterization of this compound's interaction with GPCRs relies on a combination of binding and functional assays.

Radioligand Competition Binding Assay

This assay determines the affinity (Ki) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.[18][19][20]

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the target adrenergic receptor subtype (e.g., HEK293-α1A-AR).

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2).

-

Centrifuge the homogenate to pellet the cell membranes.[21]

-

Wash and resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).[21]

-

-

Assay Setup:

-

In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-Prazosin for α1-AR), and varying concentrations of unlabeled this compound.[20][21]

-

Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled antagonist).

-

-

Incubation:

-

Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[21]

-

-

Separation:

-

Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter mat (e.g., GF/C).[21]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.

-

-

Detection & Analysis:

-

Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.[21]

-

Subtract non-specific binding from total binding to get specific binding.

-

Plot specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

Caption: Workflow for a radioligand competition binding assay.

Functional Assays

Functional assays measure the downstream consequences of receptor activation, providing data on agonist potency (EC50) and efficacy.

This assay measures the increase in intracellular calcium following the activation of the Gq pathway.[17][22][23]

Methodology:

-

Cell Preparation:

-

Seed cells expressing the α1-AR subtype in a 96- or 384-well black, clear-bottom plate and grow overnight.[22]

-

-

Dye Loading:

-

Compound Addition & Measurement:

-

Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).[17][24]

-

Establish a baseline fluorescence reading.

-

Add varying concentrations of this compound to the wells.

-

Immediately measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to the release of intracellular calcium.[22]

-

-

Data Analysis:

-

Determine the peak fluorescence response for each this compound concentration.

-

Plot the peak response against the log concentration of this compound to generate a dose-response curve and calculate the EC50 value.

-

This assay measures the decrease in intracellular cAMP levels following the activation of the Gi pathway.[25][26][27][28]

Methodology:

-

Cell Preparation:

-

Culture cells expressing the α2-AR subtype.

-

-

Assay Setup:

-

Treat the cells with varying concentrations of this compound.

-

Co-stimulate the cells with a known adenylyl cyclase activator, such as Forskolin, to induce a measurable baseline level of cAMP.[25]

-

-

Incubation:

-

Incubate the cells for a defined period to allow for receptor-mediated inhibition of cAMP production.

-

-

Lysis and Detection:

-

Data Analysis:

-

The signal generated is inversely proportional to the amount of cAMP in the cell lysate.

-

Plot the signal against the log concentration of this compound to generate an inhibition curve and calculate the EC50 (or IC50) value for the inhibition of cAMP production.

-

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. This compound | C14H14N2 | CID 4436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. G Protein-Coupled Receptors as Targets for Approved Drugs: How Many Targets and How Many Drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Drug Repurposing on G Protein-Coupled Receptors Using a Computational Profiling Approach [frontiersin.org]

- 6. GPCR Compound Library | TargetMol [targetmol.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 9. Recent progress in alpha1-adrenergic receptor research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 11. Reactome | Alpha-2A,alpha-2C Adrenergic Receptors activate Gi.Go heterotrimeric G proteins [reactome.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Quantitative prediction model for affinity of drug–target interactions based on molecular vibrations and overall system of ligand-receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 15. alpha-Adrenoceptors in the ventricular myocardium: clonidine, this compound and methoxamine as partial alpha-agonists exerting a competitive dualism in action to phenylephrine [pubmed.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 18. 2024.sci-hub.se [2024.sci-hub.se]

- 19. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 23. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. taylorfrancis.com [taylorfrancis.com]

- 25. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Naphazoline and Related Imidazoline Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacology of this compound and related imidazoline compounds. It details the historical context of their development, from early discoveries to the elucidation of their complex interactions with both adrenergic and imidazoline receptors. This document includes detailed synthetic protocols, quantitative pharmacological data, and visual representations of key signaling pathways and experimental workflows to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

This compound, chemically known as 2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole, is a sympathomimetic agent belonging to the imidazoline class of compounds. It is widely recognized for its potent vasoconstrictive properties, primarily utilized in over-the-counter ophthalmic and nasal decongestant formulations to relieve redness and congestion.[1] The pharmacological activity of this compound and its congeners is primarily mediated through their agonist activity at α-adrenergic receptors. However, the discovery of specific imidazoline binding sites has revealed a more complex mechanism of action and has opened new avenues for the development of more selective therapeutic agents. This guide will explore the pivotal moments in the history of these compounds, their synthetic pathways, and their detailed pharmacological profiles.

History and Discovery

The development of this compound dates back to the early 20th century, with its initial synthesis and patenting occurring in 1934 and its introduction into medical use in 1942 as a nasal decongestant.[2] The therapeutic effects of imidazoline compounds were initially attributed solely to their interaction with α-adrenergic receptors. Clonidine, another well-known imidazoline derivative, was first introduced as a nasal decongestant but was later repurposed as an antihypertensive medication due to its potent blood pressure-lowering effects.

A pivotal shift in understanding occurred when researchers observed that the hypotensive effects of clonidine and other imidazolines were not exclusively mediated by α2-adrenergic receptors. This led to the identification of non-adrenergic binding sites, which were termed imidazoline receptors.[3] These receptors are now classified into three main subtypes: I1, I2, and I3, each with distinct tissue distributions and physiological roles.[4][5] This discovery has spurred further research into designing selective imidazoline receptor ligands to achieve more targeted therapeutic effects with fewer side effects.

Synthesis of this compound and Imidazoline Derivatives

The synthesis of this compound and other 2-substituted imidazolines can be achieved through several chemical routes. The most common methods involve the condensation of a nitrile or a carboxylic acid derivative with ethylenediamine.

Synthesis of this compound from 1-Naphthylacetonitrile (Pinner Reaction)

A prevalent method for synthesizing this compound is via the Pinner reaction, which involves the formation of an imino ester intermediate from 1-naphthylacetonitrile and an alcohol, followed by cyclization with ethylenediamine.[6][7][8]

-

Step 1: Formation of the Imino Ester Hydrochloride. A solution of 1-naphthylacetonitrile in an anhydrous alcohol (e.g., ethanol) is saturated with dry hydrogen chloride gas at a low temperature (0-5 °C). The reaction mixture is stirred until the formation of the ethyl 2-(naphthalen-1-yl)acetimidate hydrochloride precipitate is complete. The precipitate is then filtered, washed with anhydrous diethyl ether, and dried under vacuum.[6][7]

-

Step 2: Cyclization with Ethylenediamine. The isolated imino ester hydrochloride is suspended in a suitable solvent, such as isopropanol.[9] An excess of ethylenediamine is added to the suspension, and the mixture is heated under reflux for several hours.[9] The progress of the reaction can be monitored by thin-layer chromatography.

-

Step 3: Isolation and Purification. Upon completion of the reaction, the solvent and excess ethylenediamine are removed under reduced pressure. The residue, containing the this compound free base, is then dissolved in an appropriate organic solvent (e.g., toluene) and washed with an alkaline solution and water to remove any remaining impurities.[9] The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and filtered. The solvent is evaporated to yield crude this compound.

-

Step 4: Salt Formation. For pharmaceutical use, the this compound free base is often converted to its hydrochloride or nitrate salt. This is achieved by dissolving the free base in a suitable solvent (e.g., ethanol) and adding a solution of hydrochloric acid or nitric acid.[9][10] The resulting salt precipitates out of the solution and can be collected by filtration, washed, and dried to yield pure this compound hydrochloride or nitrate.[10]

Synthesis from 1-Naphthaleneacetic Acid

An alternative route involves the direct condensation of 1-naphthaleneacetic acid with ethylenediamine at high temperatures, often in the presence of a dehydrating agent or catalyst.[7]

-

Reaction Setup. 1-naphthaleneacetic acid and an excess of ethylenediamine are placed in a reaction flask equipped with a reflux condenser.[7]

-

Condensation. The mixture is heated to a high temperature (typically 180-200 °C) and refluxed for several hours to drive the condensation reaction and remove the water formed.[7]

-

Work-up and Purification. After cooling, the excess ethylenediamine is removed by distillation under reduced pressure. The resulting crude product is then purified, typically by recrystallization or conversion to a salt as described in the previous method, to obtain pure this compound.

General Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Pharmacology and Mechanism of Action

This compound exerts its pharmacological effects by acting as an agonist at α-adrenergic receptors, leading to vasoconstriction.[11] It also shows affinity for imidazoline receptors, which contributes to its overall pharmacological profile.

Interaction with Adrenergic Receptors

This compound is a non-selective agonist for α-adrenergic receptors, with a higher affinity for the α2 subtypes.[5]

-

α1-Adrenergic Receptors: Located on the postsynaptic membrane of vascular smooth muscle cells, their activation leads to vasoconstriction.

-